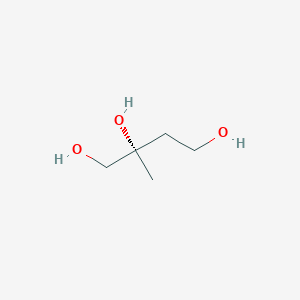
(2S)-2-methylbutane-1,2,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-methylbutane-1,2,4-triol is an organic compound with the molecular formula C5H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of three hydroxyl groups (-OH) attached to a butane backbone, with a methyl group (-CH3) substituent at the second carbon position. The stereochemistry of the molecule is denoted by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methylbutane-1,2,4-triol can be achieved through several synthetic routes. One common method involves the reduction of 2-methylbutane-1,2,4-trione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered microorganisms or enzymes that can selectively reduce the precursor compounds. These biocatalytic methods offer advantages in terms of selectivity, efficiency, and environmental sustainability compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(2S)-2-methylbutane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the hydroxyl groups can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of 2-methylbutane-1,2,4-trione.
Reduction: Formation of 2-methylbutane.
Substitution: Formation of 2-methylbutane-1,2,4-trichloride.
科学的研究の応用
(2S)-2-methylbutane-1,2,4-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of (2S)-2-methylbutane-1,2,4-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards these molecular targets.
類似化合物との比較
Similar Compounds
(2R)-2-methylbutane-1,2,4-triol: The enantiomer of (2S)-2-methylbutane-1,2,4-triol with a different spatial arrangement of atoms.
1,2,4-butanetriol: A similar compound lacking the methyl group at the second carbon position.
2-methyl-1,3-propanediol: A compound with two hydroxyl groups and a methyl group, but with a different carbon backbone.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
特性
IUPAC Name |
(2S)-2-methylbutane-1,2,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHGSPUTABMVOC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCO)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
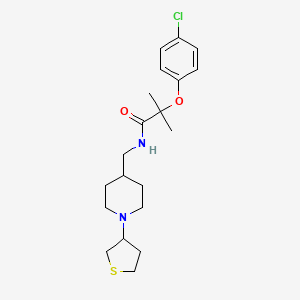
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2946368.png)
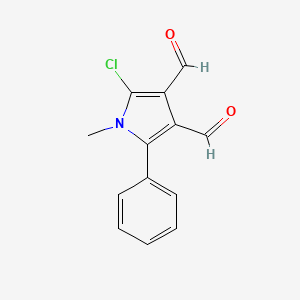
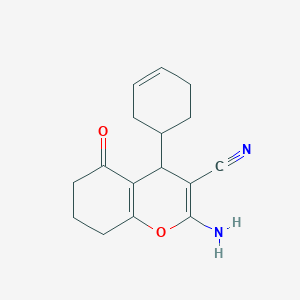
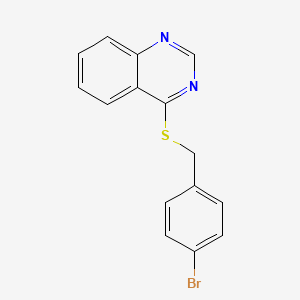
![(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide](/img/structure/B2946372.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2946373.png)
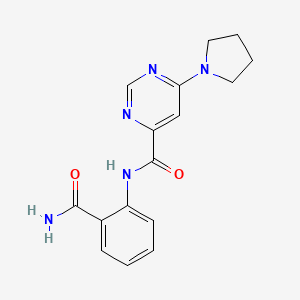

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid](/img/structure/B2946378.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)
![1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2946383.png)
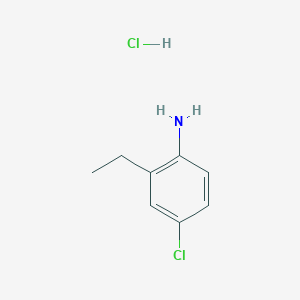
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)
